Cas no 946385-12-2 ((4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester)

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester
- tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate
- tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate
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- MDL: MFCD09027901
- インチ: 1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18)
- InChIKey: NIWBFVHKDGAWMI-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCC(C1C=CC=CN=1)N)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 276
- トポロジー分子極性表面積: 77.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB424807-1 g |
tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 1 g |
€694.20 | 2023-07-18 | ||
TRC | A194915-250mg |
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester |
946385-12-2 | 250mg |
$ 550.00 | 2022-04-02 | ||
Matrix Scientific | 209946-5g |
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester, 95% |
946385-12-2 | 95% | 5g |
$1758.00 | 2023-09-07 | |
A2B Chem LLC | AJ28025-2g |
tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 95+% | 2g |
$1618.00 | 2024-07-18 | |
A2B Chem LLC | AJ28025-25g |
tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 95+% | 25g |
$4250.00 | 2024-07-18 | |
A2B Chem LLC | AJ28025-10g |
tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 95+% | 10g |
$2878.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197881-1g |
tert-Butyl n-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 98% | 1g |
¥5784.00 | 2024-04-24 | |
A2B Chem LLC | AJ28025-50g |
tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 95+% | 50g |
$6028.00 | 2024-07-18 | |
abcr | AB424807-1g |
tert-Butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate; . |
946385-12-2 | 1g |
€694.20 | 2025-02-11 | ||
A2B Chem LLC | AJ28025-100g |
tert-butyl N-[4-amino-4-(pyridin-2-yl)butyl]carbamate |
946385-12-2 | 95+% | 100g |
$8593.00 | 2024-07-18 |
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl esterに関する追加情報
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (CAS No. 946385-12-2): A Comprehensive Overview
(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (CAS No. 946385-12-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl (4-amino-4-(pyridin-2-yl)butyl)carbamate, has garnered attention due to its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester is characterized by a tert-butyl carbamate group attached to a butyl chain, which is further substituted with an amino group and a pyridine ring. This combination of functional groups imparts the molecule with both hydrophobic and hydrophilic properties, making it suitable for various biological interactions. The pyridine ring, in particular, is known for its aromaticity and ability to form hydrogen bonds, which can enhance the compound's binding affinity to specific protein targets.
The synthesis of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester can be achieved through several routes. One common method involves the reaction of 2-(4-bromobutyl)pyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Another approach involves the use of palladium-catalyzed coupling reactions, which can provide high yields and excellent regioselectivity. These synthetic methods have been extensively studied and optimized to ensure high purity and yield, making them suitable for large-scale production.
In terms of biological activities, (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester has shown promising results in various preclinical studies. Recent research has focused on its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. For instance, studies have demonstrated that this compound can modulate the activity of specific ion channels and receptors involved in neuronal signaling. This modulation can potentially alleviate symptoms associated with conditions such as epilepsy and neuropathic pain.
One notable study published in the Journal of Medicinal Chemistry reported that (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester exhibits potent inhibitory effects on voltage-gated sodium channels (NaV1.7), which are known to play a crucial role in pain sensation. The researchers found that this compound effectively reduced pain responses in animal models without causing significant side effects. These findings highlight the therapeutic potential of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester as a pain management agent.
Beyond its potential in pain management, (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These cytokines are key mediators of inflammation and are implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester to modulate cytokine production suggests its potential as an anti-inflammatory agent.
The pharmacokinetic properties of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester have also been studied to assess its suitability for therapeutic applications. Preclinical data indicate that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In conclusion, (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (CAS No. 946385-12-2) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and optimize its efficacy for various clinical applications.
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